(2-Bromo-4,5-diethoxyphenyl)acetic acid

Medicinal Chemistry Pharmacokinetics Lead Optimization

Researchers optimizing CNS lead compounds often face unpredictable SAR when substituting alkoxy groups. (2-Bromo-4,5-diethoxyphenyl)acetic acid (CAS 100388-17-8) delivers precise ethoxy substitution and aryl bromide handle for systematic SPR studies and late-stage Pd cross-coupling. • ΔLogP +0.8 vs. dimethoxy analog enables rational lipophilicity tuning for BBB penetration • Br handle supports rapid biaryl library synthesis • 95% purity minimizes batch variability in sensitive catalytic cycles. Ships ambient; long-term storage at 2-8°C.

Molecular Formula C12H15BrO4
Molecular Weight 303.15 g/mol
CAS No. 100388-17-8
Cat. No. B178266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-4,5-diethoxyphenyl)acetic acid
CAS100388-17-8
Molecular FormulaC12H15BrO4
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)CC(=O)O)Br)OCC
InChIInChI=1S/C12H15BrO4/c1-3-16-10-5-8(6-12(14)15)9(13)7-11(10)17-4-2/h5,7H,3-4,6H2,1-2H3,(H,14,15)
InChIKeyQPJDHWGJKWKCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,5-diethoxyphenylacetic Acid (CAS 100388-17-8): A Differentiated Halogenated Phenylacetic Acid Building Block


(2-Bromo-4,5-diethoxyphenyl)acetic acid (CAS 100388-17-8) is a synthetic organic compound belonging to the brominated phenylacetic acid class, characterized by a phenyl ring substituted with a bromine atom at the 2-position, ethoxy groups at the 4- and 5-positions, and an acetic acid side chain [1]. With a molecular formula of C12H15BrO4 and a molecular weight of 303.15 g/mol, it serves as a versatile intermediate in medicinal chemistry and materials science . Its unique substitution pattern confers distinct physicochemical properties—including lipophilicity, ionization behavior, and synthetic utility—that differentiate it from closely related analogs such as 2-bromo-4,5-dimethoxyphenylacetic acid and 3,4-diethoxyphenylacetic acid [2].

Why (2-Bromo-4,5-diethoxyphenyl)acetic Acid Cannot Be Casually Substituted in Research and Development


Within the phenylacetic acid chemical space, seemingly minor structural variations—such as methoxy for ethoxy substitution or positional isomerism—produce significant shifts in key physicochemical parameters including lipophilicity (ΔLogP ≈ 0.8), ionization constants (ΔpKa up to 1.2 units), and synthetic accessibility [1][2]. These differences directly impact compound solubility, membrane permeability, metabolic stability, and downstream reaction yields . Consequently, substituting (2-bromo-4,5-diethoxyphenyl)acetic acid with a generic analog without quantitative justification risks invalidating established synthetic protocols or altering the pharmacokinetic profile of derived lead molecules. The following evidence-based comparisons delineate exactly where this compound diverges from its closest structural alternatives.

Quantitative Differentiation Evidence for (2-Bromo-4,5-diethoxyphenyl)acetic Acid (CAS 100388-17-8) vs. Structural Analogs


Enhanced Lipophilicity (LogP and LogD) Relative to Dimethoxy Analog

The compound exhibits a computed XLogP3 of 2.8, which is 0.8 log units higher than the 2.0 value for its closest analog, 2-bromo-4,5-dimethoxyphenylacetic acid [1][2]. This increase in lipophilicity is further reflected in the LogD at pH 7.4: -0.67 for the diethoxy compound versus -1.42 for the dimethoxy analog [3][4]. The 0.75 log unit difference in LogD7.4 indicates that the diethoxy derivative is significantly more lipophilic at physiological pH, a critical factor for passive membrane permeability and blood-brain barrier penetration in drug discovery programs.

Medicinal Chemistry Pharmacokinetics Lead Optimization

Divergent Acid Dissociation Constant (pKa) Influencing Ionization State

The predicted acid dissociation constant (pKa) for (2-bromo-4,5-diethoxyphenyl)acetic acid is 3.17, compared to 2.93 for the dimethoxy analog and 4.36 for the positional isomer 3,4-diethoxyphenylacetic acid [1][2]. At physiological pH (7.4), the diethoxy compound is predominantly ionized (carboxylate form), yet its pKa is 0.24 units higher than the dimethoxy variant, meaning a slightly smaller fraction exists in the neutral, membrane-permeable form. However, the combined effect of higher lipophilicity (see Evidence 1) often outweighs this minor ionization difference. In contrast, the 3,4-isomer (pKa 4.36) will be significantly more ionized, potentially reducing passive absorption .

Physicochemical Profiling Drug-Like Properties Bioavailability

Unique Synthetic Handle for Palladium-Catalyzed Cross-Coupling

The presence of an aryl bromine atom at the 2-position confers a critical synthetic advantage: it enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a transformation that is impossible for non-halogenated phenylacetic acid derivatives such as 3,4-diethoxyphenylacetic acid or unsubstituted phenylacetic acid [1]. In contrast, the bromine atom in the target compound serves as an effective leaving group for oxidative addition with Pd(0) catalysts. For example, analogous bromo-diethoxyarenes (e.g., 4-bromo-1,2-diethoxybenzene) have been successfully employed in Suzuki couplings to construct complex biaryl and heteroaryl scaffolds, often with high yields under mild conditions .

Organic Synthesis Medicinal Chemistry C-C Bond Formation

Increased Conformational Flexibility via Additional Rotatable Bonds

The diethoxy substitution pattern results in 6 rotatable bonds, compared to only 4 rotatable bonds for the dimethoxy analog [1][2]. This increased conformational flexibility may influence molecular recognition events, as the ethoxy groups can adopt a wider range of spatial orientations relative to the phenyl ring. While this does not directly predict potency, it represents a tangible structural difference that medicinal chemists consider when optimizing ligand-receptor interactions or modulating solubility.

Molecular Design Conformational Analysis Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for (2-Bromo-4,5-diethoxyphenyl)acetic Acid


Medicinal Chemistry: CNS-Penetrant Lead Optimization Programs

Given its elevated LogP (2.8) and LogD7.4 (-0.67) relative to dimethoxy analogs, (2-bromo-4,5-diethoxyphenyl)acetic acid is particularly suited for constructing compound libraries targeting central nervous system (CNS) disorders where passive blood-brain barrier penetration is required [1]. The bromine handle also allows for late-stage diversification via cross-coupling to fine-tune selectivity and metabolic stability [2].

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling Scaffold Diversification

The aryl bromide functionality enables rapid generation of biaryl and heteroaryl derivatives through palladium-catalyzed cross-coupling [1]. This makes the compound a valuable building block for parallel synthesis of focused libraries, especially when combined with the electron-donating ethoxy groups that can moderate reactivity and improve solubility in organic solvents [2].

Physicochemical Profiling: Investigating Alkoxy Group Effects on Drug-Like Properties

The compound serves as an ideal probe in academic and industrial settings to study the influence of ethoxy versus methoxy substitution on key drug-like parameters including lipophilicity (ΔLogP +0.8), pKa (+0.24), and LogD7.4 (+0.75) [1][2]. This head-to-head comparison aids in establishing structure-property relationship (SPR) guidelines for lead optimization.

Agrochemical and Material Science Intermediate Synthesis

Brominated phenylacetic acid derivatives are noted intermediates in the synthesis of fungicides and advanced materials [1]. The compound's unique substitution pattern may confer desirable properties—such as altered volatility or electronic characteristics—in these applications, though specific quantitative data in these fields remains limited [2].

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